molecular formula C10H14ClNO2S B14914767 n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide

Cat. No.: B14914767
M. Wt: 247.74 g/mol
InChI Key: FAYFSQRHGOJFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide: is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Amines, thiols, dimethylformamide (DMF), heat

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino-substituted thiophenes, thio-substituted thiophenes

Mechanism of Action

The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the ethoxyacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-ethoxyacetamide

InChI

InChI=1S/C10H14ClNO2S/c1-3-14-6-10(13)12-7(2)8-4-5-9(11)15-8/h4-5,7H,3,6H2,1-2H3,(H,12,13)

InChI Key

FAYFSQRHGOJFDQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.